![molecular formula C7H9Cl4OP B14207897 Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- CAS No. 845716-99-6](/img/structure/B14207897.png)
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a cyclohexyl ring with a dichloromethylene substituent
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be synthesized through the reaction of cyclohexylphosphonic dichloride with dichloromethylene reagents under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
化学反応の分析
Types of Reactions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylene group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonic dichloride group can undergo hydrolysis in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phosphonic dichlorides, phosphonic acids, and various organophosphorus compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloromethylene group plays a crucial role in its reactivity and binding affinity to the target molecules .
類似化合物との比較
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): Another organophosphorus compound with similar reactivity but different structural features.
Ethylphosphonic dichloride: A related compound with an ethyl group instead of the cyclohexyl ring.
Phenylphosphonic dichloride: Contains a phenyl group and exhibits different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
845716-99-6 |
|---|---|
分子式 |
C7H9Cl4OP |
分子量 |
281.9 g/mol |
IUPAC名 |
1-(dichloromethylidene)-2-dichlorophosphorylcyclohexane |
InChI |
InChI=1S/C7H9Cl4OP/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h6H,1-4H2 |
InChIキー |
MRELXZNUHLQHBL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(Cl)Cl)C(C1)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)




![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
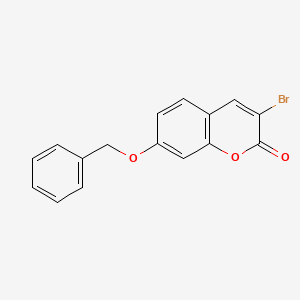
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
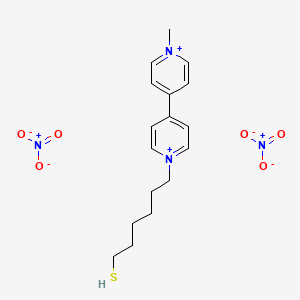
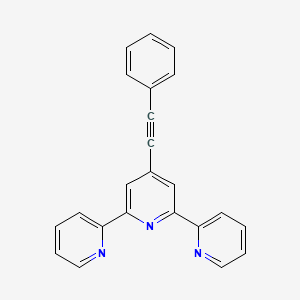

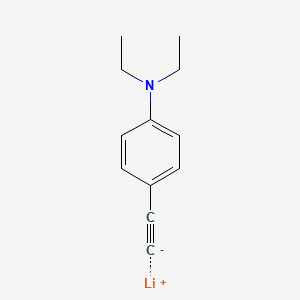
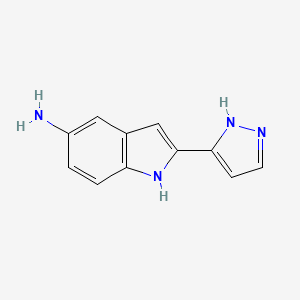
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
